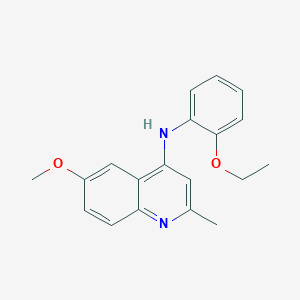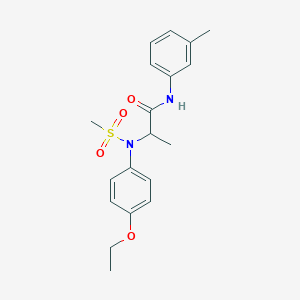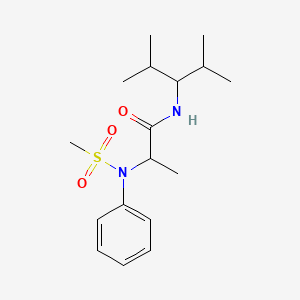
1,1'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) is a complex organic compound with the molecular formula C9H18N6O3. This compound is part of the imidazolidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) typically involves the reaction of 1,3-dimethyl-2-oxoimidazolidine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Analyse Chemischer Reaktionen
1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the urea groups are replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea) can be compared with other similar compounds such as:
1,1’-(1,3-Dimethyl-2-oxo-4,5-imidazolidinediyl)bis(3-ethylurea): This compound has similar structural features but with ethyl groups instead of methyl groups.
1,3-Dimethylimidazolidin-2-one: Known for its use as a solvent and in various chemical reactions.
N,N’-Dimethylethyleneurea: Another related compound with similar applications in organic synthesis.
These comparisons highlight the unique properties and applications of 1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea), making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H18N6O3 |
|---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
1-[1,3-dimethyl-5-(methylcarbamoylamino)-2-oxoimidazolidin-4-yl]-3-methylurea |
InChI |
InChI=1S/C9H18N6O3/c1-10-7(16)12-5-6(13-8(17)11-2)15(4)9(18)14(5)3/h5-6H,1-4H3,(H2,10,12,16)(H2,11,13,17) |
InChI-Schlüssel |
HLKYJMOSTKRMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626433.png)
![N-(2,5-dimethylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B11626434.png)
![(2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11626442.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11626456.png)
![(6Z)-5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626459.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626471.png)
![{[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid](/img/structure/B11626477.png)

![Ethyl 4-[(2,4-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11626489.png)


![2-[(furan-2-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626501.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626517.png)
